

Application Note: Comprehensive Analytical Characterization of 2-(1H-pyrrol-1-yl)benzohydrazide

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Compound of Interest

Compound Name: 2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B1331294

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Audience: Researchers, scientists, and drug development professionals.

Introduction 2-(1H-pyrrol-1-yl)benzohydrazide is a heterocyclic compound featuring a pyrrole ring linked to a benzohydrazide moiety. Compounds within the hydrazide and pyrrole classes are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2][3]. Accurate and thorough analytical characterization is a critical step in the drug discovery and development process to confirm the identity, purity, and stability of such novel chemical entities. This document provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of 2-(1H-pyrrol-1-yl)benzohydrazide.

Structural Elucidation Techniques

The primary structure of a newly synthesized compound is typically elucidated using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of a compound in solution. Both ^1H NMR and ^{13}C NMR are essential for the characterization of 2-(1H-pyrrol-1-yl)benzohydrazide.

Expected ^1H and ^{13}C NMR Spectral Data The following table summarizes the expected chemical shifts (δ) for **2-(1H-pyrrol-1-yl)benzohydrazide**, based on data from analogous structures[4][5].

^1H NMR	Expected δ (ppm)	Description	^{13}C NMR	Expected δ (ppm)	Description
NH-NH ₂	~4.5 - 5.5 (s, broad, 2H)	Hydrazide Protons (-NH ₂)	C=O	~164 - 170	Carbonyl Carbon
NH-NH ₂	~9.5 - 10.5 (s, broad, 1H)	Hydrazide Proton (-NH-)	C-N (Pyrrole)	~130 - 140	Aromatic C attached to Pyrrole N
Ar-H	~7.2 - 8.0 (m, 4H)	Benzene Ring Protons	Ar-C	~120 - 135	Benzene Ring Carbons
Pyrrole-H (α)	~7.0 - 7.2 (t, 2H)	Pyrrole Protons (adjacent to N)	Pyrrole-C (α)	~120 - 125	Pyrrole Carbons (adjacent to N)
Pyrrole-H (β)	~6.2 - 6.4 (t, 2H)	Pyrrole Protons (β to N)	Pyrrole-C (β)	~108 - 112	Pyrrole Carbons (β to N)

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. Shifts are referenced to TMS and may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands Key vibrational frequencies for the functional groups in **2-(1H-pyrrol-1-yl)benzohydrazide** are listed below[6][7][8].

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H	Stretching (Amide & Amine)	3200 - 3400 (broad)
C-H	Aromatic Stretching	3000 - 3100
C=O	Amide I Stretching	1640 - 1680 (strong)
C=C	Aromatic Ring Stretching	1450 - 1600
C-N	Stretching	1200 - 1350
N-H	Bending	1550 - 1650

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The expected monoisotopic mass for the protonated molecule $[M+H]^+$ is approximately 202.0975 g/mol [9].

Purity and Stability Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for determining the purity of a compound and for stability studies. A reverse-phase HPLC (RP-HPLC) method is typically employed for compounds of this nature[10][11].

Typical RP-HPLC Method Parameters

Parameter	Condition
Column	C18 (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase	Acetonitrile and Water (or buffer, e.g., phosphate) gradient
Flow Rate	1.0 mL/min
Detection	UV-Vis Detector at λ_{max} (e.g., ~254 nm or ~280 nm)
Column Temp.	25 - 30 $^{\circ}$ C
Injection Vol.	10 μ L

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λ_{max}), which is useful for quantitative analysis and for setting the detector wavelength in HPLC. Pyrrole-containing aromatic compounds typically exhibit strong absorption in the UV range[[12](#)][[13](#)].

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

- Sample Preparation: Weigh approximately 5-10 mg of **2-(1H-pyrrol-1-yl)benzohydrazide** and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry NMR tube. DMSO- d_6 is often preferred for hydrazides as it allows for the observation of exchangeable N-H protons[[4](#)].
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the instrument.

- Acquire a standard one-dimensional ^1H spectrum with a spectral width of approximately 16 ppm.
- Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum with a spectral width of approximately 220 ppm.
 - A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra to the residual solvent peak or an internal standard (TMS).

Protocol 2: FTIR Sample Preparation and Analysis

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, data is collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

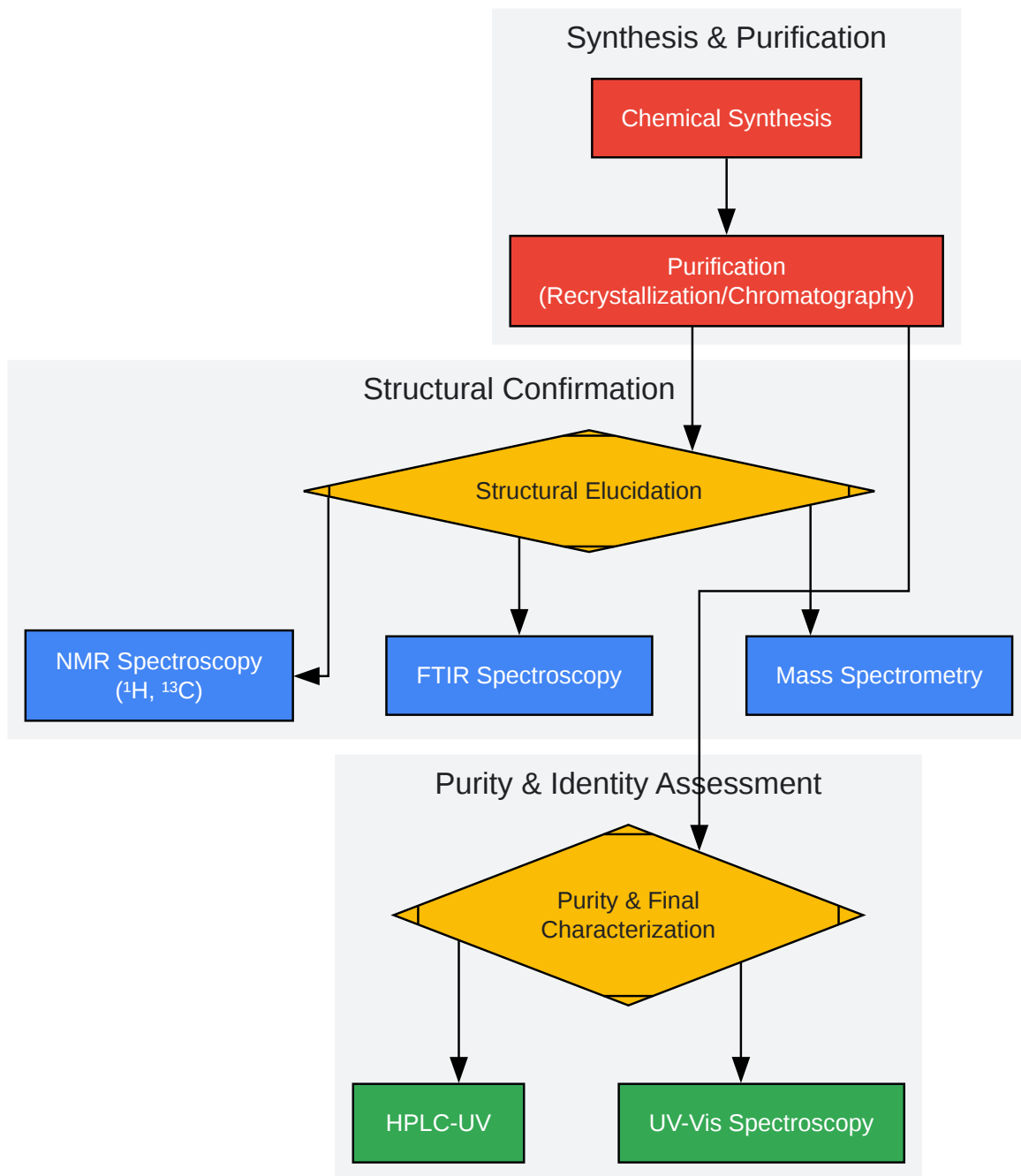
Protocol 3: RP-HPLC Method for Purity Assessment

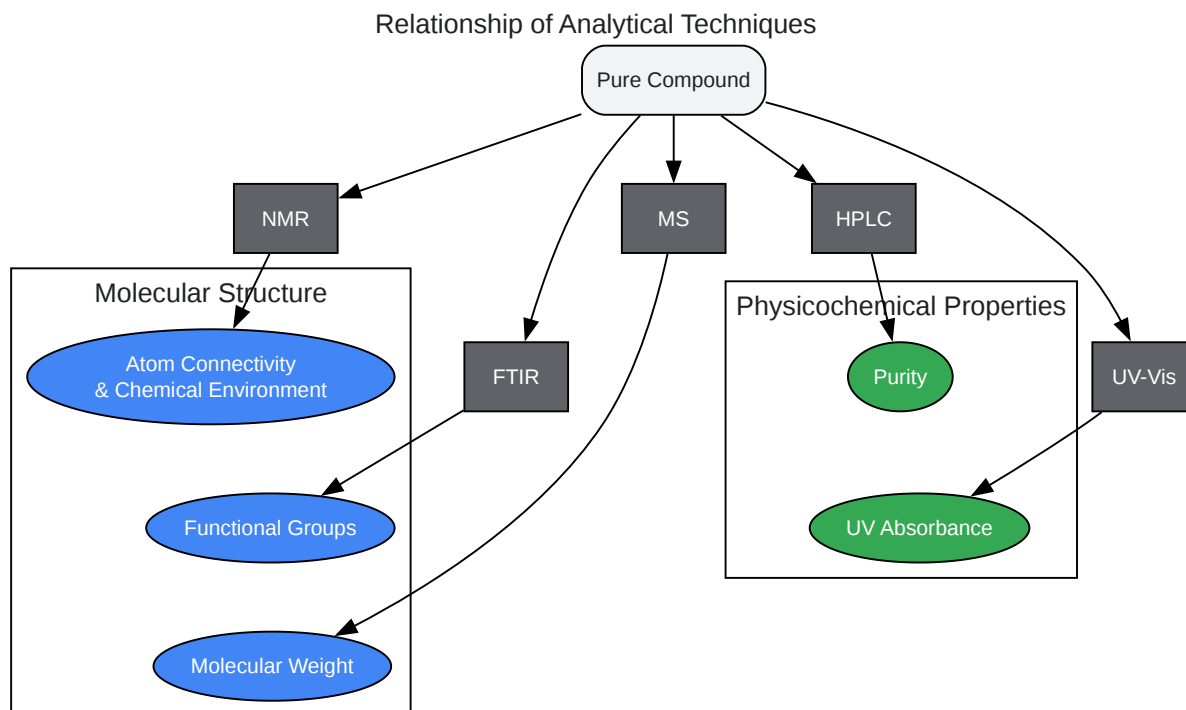
- Sample and Mobile Phase Preparation:

- Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a working concentration of ~50-100 µg/mL with the mobile phase.
- Prepare the mobile phase components (e.g., HPLC-grade acetonitrile and ultrapure water) and degas them thoroughly.
- Chromatographic Conditions:
 - Set up the HPLC system with the parameters outlined in the table above.
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Analysis:
 - Inject the sample solution.
 - Run the analysis using a gradient elution, for example: 10% to 90% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.
 - Monitor the chromatogram at the predetermined λ_{max} .
- Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Analytical Workflow for 2-(1H-pyrrol-1-yl)benzohydrazide





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